Strain-Independent Potency vs. Fluconazole-Resistant Candida
In a direct head-to-head comparison within the same study, 2,6-hexadecadiynoic acid displayed an MIC of 11.5 µM against both fluconazole-resistant C. albicans strains ATCC 14053 and ATCC 60193, demonstrating complete strain-to-strain consistency . In contrast, the closest mono-acetylenic analog, 2-hexadecynoic acid, showed a pronounced strain-dependent potency drop: MIC = 9.4 µM against ATCC 14053 but only 100.3 µM against ATCC 60193 . This represents an 8.7-fold loss of activity against the ATCC 60193 strain for 2-hexadecynoic acid, whereas 2,6-hexadecadiynoic acid maintained identical potency against both strains . Fluconazole itself was inactive (MIC >1000–2000 µM) against both strains, confirming the resistant phenotype .
| Evidence Dimension | In vitro antifungal potency (MIC) against fluconazole-resistant C. albicans strains |
|---|---|
| Target Compound Data | 2,6-Hexadecadiynoic acid: MIC = 11.5 µM (ATCC 14053); MIC = 11.5 µM (ATCC 60193) |
| Comparator Or Baseline | 2-Hexadecynoic acid: MIC = 9.4 µM (ATCC 14053); MIC = 100.3 µM (ATCC 60193). Fluconazole: MIC >2000 µM (ATCC 14053); MIC >1000 µM (ATCC 60193) |
| Quantified Difference | 2,6-HDA is 8.7-fold more potent than 2-HDA against ATCC 60193; 2,6-HDA shows 0% inter-strain variability vs. 2-HDA's 10.7-fold variability |
| Conditions | Broth microdilution assay (NCCLS method) in Sabouraud Dextrose Broth; results average of three independent experiments |
Why This Matters
For procurement decisions in antifungal drug discovery programs, the strain-consistent potency of 2,6-hexadecadiynoic acid eliminates the risk of target-strain-dependent failure that plagues 2-hexadecynoic acid, making it a more reliable lead scaffold.
- [1] Carballeira NM, Sanabria D, Cruz C, Parang K, Wan B, Franzblau S. 2,6-Hexadecadiynoic acid and 2,6-nonadecadiynoic acid: novel synthesized acetylenic fatty acids as potent antifungal agents. Lipids. 2006;41(5):507-511. doi:10.1007/s11745-006-5124-4. View Source
- [2] PMC Table 1. Minimum Inhibitory Concentrations (MIC, μM). PMC1626269. https://pmc.ncbi.nlm.nih.gov/articles/PMC1626269/table/T1/ View Source
